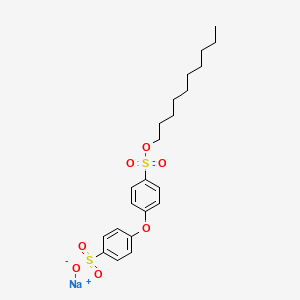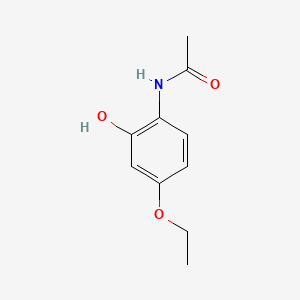
Acetamide, N-(4-ethoxy-2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenacetinol is a phenolic compound with the molecular formula C10H13NO3. It is known for its various applications in scientific research and industry due to its unique chemical properties. Fenacetinol is structurally related to phenacetin, a compound historically used as an analgesic and antipyretic.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenacetinol can be synthesized through several methods, including the Williamson ether synthesis and amide synthesis. In the Williamson ether synthesis, ethyl iodide reacts with paracetamol (acetaminophen) in the presence of anhydrous potassium carbonate in 2-butanone to form the crude product, which is then recrystallized from water . Another method involves the formation of an amide functional group, where 4-aminophenol reacts with acetic acid .
Industrial Production Methods
Industrial production of fenacetinol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reflux, recrystallization, and purification using techniques like IR spectroscopy and NMR spectroscopy to confirm the product’s structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fenacetinol undergoes various chemical reactions, including:
Oxidation: Fenacetinol can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of quinones derived from fenacetinol can produce hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, and sulfuric acid under controlled conditions
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols
Aplicaciones Científicas De Investigación
Fenacetinol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its analgesic and antipyretic effects, similar to phenacetin.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
Fenacetinol exerts its effects through several mechanisms:
Analgesic Effects: Acts on the sensory tracts of the spinal cord to relieve pain.
Antipyretic Effects: Decreases the temperature set point in the brain to reduce fever.
Antioxidant Properties: Donates hydrogen atoms or electrons to neutralize free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Phenacetin: Historically used as an analgesic and antipyretic but withdrawn due to safety concerns.
Paracetamol (Acetaminophen): Widely used analgesic and antipyretic with a safer profile compared to phenacetin.
Hydroquinone: Known for its antioxidant properties and used in various industrial applications.
Uniqueness of Fenacetinol
Fenacetinol is unique due to its combination of analgesic, antipyretic, and antioxidant properties. Unlike phenacetin, fenacetinol has a better safety profile and is less likely to produce harmful metabolites. Its versatility in scientific research and industrial applications makes it a valuable compound in various fields .
Propiedades
Número CAS |
4665-04-7 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
N-(4-ethoxy-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-8-4-5-9(10(13)6-8)11-7(2)12/h4-6,13H,3H2,1-2H3,(H,11,12) |
Clave InChI |
CFLMLQJYYALAPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


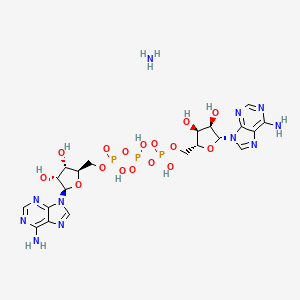
![N-(3-[2-Furyl]acryloyl)-Ala-Phe amide](/img/structure/B13822647.png)
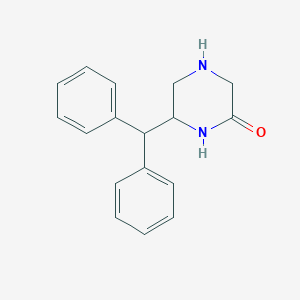
![(3aR,5S,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13822659.png)
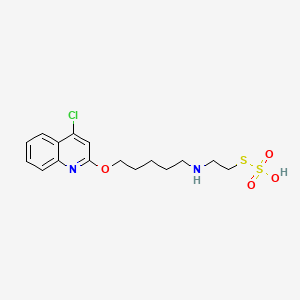
![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)
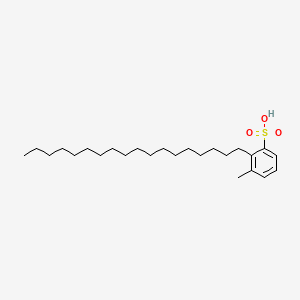
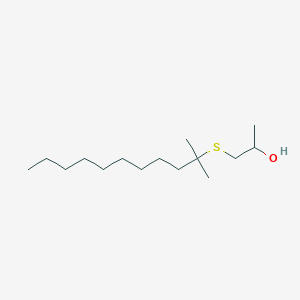
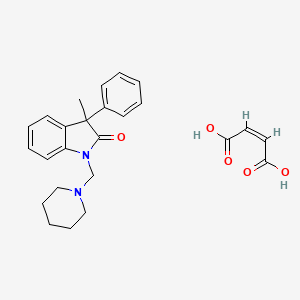
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)

